Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidine compounds are widely studied due to their significant biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-hydroxy-2-(propan-2-yl)pyrimidine with methyl chloroformate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate stands out due to its specific structural features and the resulting biological activities. Its unique combination of a hydroxyl group and a carboxylate ester on the pyrimidine ring contributes to its diverse reactivity and potential therapeutic applications .
Biological Activity
Methyl 4-hydroxy-2-(propan-2-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. Its structure features a pyrimidine ring, which is crucial for its biological activity. The presence of a hydroxyl group at the 4-position and a propan-2-yl group at the 2-position enhances its reactivity and interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that it possesses activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus (MRSA) | 15 |
Pseudomonas aeruginosa | 20 |
2. Cytotoxicity and Anticancer Potential
Research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells while showing lower toxicity to normal cells, suggesting a favorable therapeutic index .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 25 | 4 |
HepaRG | 30 | 3 |
Caco-2 | 35 | 2 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
- Interaction with Biological Molecules : Studies suggest that it interacts with cellular targets, modulating signaling pathways related to inflammation and apoptosis .
Case Studies
Recent studies have explored the potential applications of this compound in drug discovery. For instance, a case study reported its synthesis alongside derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics . Another investigation highlighted its cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .
Properties
IUPAC Name |
methyl 6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5(2)7-10-4-6(8(12)11-7)9(13)14-3/h4-5H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQFGKCKHKBDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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